molecular formula C6H3ClN2O B12343818 3-chloro-2-oxo-3H-pyridine-5-carbonitrile

3-chloro-2-oxo-3H-pyridine-5-carbonitrile

Cat. No.: B12343818
M. Wt: 154.55 g/mol
InChI Key: VHMGNICCVXZSSL-UHFFFAOYSA-N
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Description

3-chloro-2-oxo-3H-pyridine-5-carbonitrile is a heterocyclic compound with a pyridine ring structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-oxo-3H-pyridine-5-carbonitrile typically involves the reaction of 3,5-dichloropyridine-2-carbonitrile with appropriate reagents under controlled conditions. One common method involves the use of a base, such as sodium hydroxide, in a solvent like ethanol, followed by heating to induce the reaction . The reaction conditions must be carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or distillation to achieve the desired product quality. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-oxo-3H-pyridine-5-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases like sodium hydroxide, acids like hydrochloric acid, and various nucleophiles. Reaction conditions often involve heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups, while cyclization reactions can produce fused ring systems .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-2-oxo-3H-pyridine-5-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C6H3ClN2O

Molecular Weight

154.55 g/mol

IUPAC Name

3-chloro-2-oxo-3H-pyridine-5-carbonitrile

InChI

InChI=1S/C6H3ClN2O/c7-5-1-4(2-8)3-9-6(5)10/h1,3,5H

InChI Key

VHMGNICCVXZSSL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=O)C1Cl)C#N

Origin of Product

United States

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